molecular formula C26H26ClN3O5 B11550375 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide

2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide

Cat. No.: B11550375
M. Wt: 496.0 g/mol
InChI Key: LVRICDADTAREQQ-LQKURTRISA-N
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Description

The compound 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide (hereafter referred to as Compound A) is a hydrazone derivative characterized by a central hydrazinecarbothioamide scaffold. Its molecular formula is C₂₆H₂₆ClN₃O₄, with an average mass of 479.961 Da . Key structural features include:

  • A 4-chlorobenzyloxy group at the 4-position of the benzylidene ring.
  • An ethoxy substituent at the 3-position of the same aromatic ring.
  • An N-(4-ethoxyphenyl)acetamide moiety.

Properties

Molecular Formula

C26H26ClN3O5

Molecular Weight

496.0 g/mol

IUPAC Name

N'-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide

InChI

InChI=1S/C26H26ClN3O5/c1-3-33-22-12-10-21(11-13-22)29-25(31)26(32)30-28-16-19-7-14-23(24(15-19)34-4-2)35-17-18-5-8-20(27)9-6-18/h5-16H,3-4,17H2,1-2H3,(H,29,31)(H,30,32)/b28-16+

InChI Key

LVRICDADTAREQQ-LQKURTRISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC

Origin of Product

United States

Preparation Methods

Synthesis of Oxoacetamide Hydrazide

The hydrazide intermediate is synthesized by treating ethyl oxo(phenylamino)acetate with hydrazine hydrate. In a representative procedure, ethyl oxalyl chloride reacts with aniline in dichloromethane at 0°C to form ethyl oxo(phenylamino)acetate (5 ), which is subsequently treated with hydrazine hydrate in ethanol to yield 2-hydrazinyl-2-oxo-N-phenyl-acetamide (6 ) with a 90% yield.

Reaction Conditions:

  • Solvent: Ethanol (96%)

  • Temperature: Room temperature (25°C)

  • Time: 2 hours

  • Yield: 90%

Hydrazone Formation via Condensation

The final step involves condensing the hydrazide (6 ) with 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde under acidic conditions. This reaction follows a mechanism typical of hydrazone formation, where the hydrazide’s amino group reacts with the aldehyde’s carbonyl group.

Optimized Reaction Parameters:

ParameterCondition
CatalystAcidic (e.g., HCl, acetic acid)
SolventEthanol or methanol
Temperature50–80°C
Reaction Time2–4 hours
WorkupFiltration and washing with methanol

Mechanistic Insight:
The E-configuration of the hydrazone is confirmed by NMR spectroscopy, with the imine proton (N=CH) appearing as a singlet near δ 8.3 ppm.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy:

    • C=O stretches at 1668–1704 cm⁻¹ (oxoacetamide and hydrazone carbonyl groups).

    • N–H stretches at 3284–3346 cm⁻¹.

  • ¹H NMR:

    • Aromatic protons in the 6.8–7.4 ppm range.

    • Ethoxy groups as triplets near δ 1.4 ppm (CH₃) and quartets near δ 4.0 ppm (CH₂).

Purity and Yield

  • Yield: ~85–90% for the final condensation step.

  • Purity: >95% (HPLC).

A summary of key methodologies is provided below:

StepReagents/ConditionsYieldSource
Hydrazide formationHydrazine hydrate, ethanol90%
Aldehyde synthesis4-Chlorobenzyl chloride, K₂CO₃
CondensationHCl, ethanol, 50°C85%

Scalability and Industrial Relevance

The patent-published method in highlights scalability using oxamide and hydrazine hydrate, achieving 93–98% yields for analogous hydrazides. Key industrial considerations include:

  • Cost Efficiency: Hydrazine hydrate is economical compared to ester-based precursors.

  • Safety: Ammonia byproduct removal via nitrogen purging.

Challenges and Optimization Opportunities

  • Stereoselectivity: Ensuring E-configuration requires precise pH control during condensation.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) may improve reaction rates but complicate purification.

Research Advancements

Recent studies emphasize green chemistry approaches, such as:

  • Microwave-assisted synthesis: Reducing reaction time from hours to minutes.

  • Catalyst innovation: Use of heterogeneous catalysts (e.g., zeolites) to enhance recyclability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxoacetamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzoic acid.

    Reduction: Formation of 2-((2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-aminoacetamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Biological Probes: Due to its unique structure, the compound can be used as a probe to study biological processes, such as enzyme interactions and receptor binding.

Medicine

    Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino and oxoacetamide groups can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Their Physicochemical Properties

The following table summarizes structural analogues of Compound A , highlighting variations in substituents and molecular properties:

Compound Name / ID Molecular Formula Molecular Weight (Da) Key Substituents Notable Properties References
Compound A C₂₆H₂₆ClN₃O₄ 479.961 4-chlorobenzyloxy, 3-ethoxy, N-(4-ethoxyphenyl) High lipophilicity due to multiple ethers
2-[(2E)-2-(2-Methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide C₁₇H₁₇N₃O₃ 311.341 2-methoxybenzylidene, N-(4-methylphenyl) Lower MW; methoxy enhances polarity
N-(4-Ethoxyphenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide C₁₉H₂₁N₃O₅ 371.387 4-hydroxy-3-methoxybenzylidene, N-(4-ethoxyphenyl) Hydroxy group improves H-bonding
N-(4-Methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide C₁₆H₁₄N₄O₅ 342.31 4-nitrobenzylidene, N-(4-methoxyphenyl) Nitro group increases electron deficiency
2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide C₁₅H₁₀Cl₂N₄O₄ 381.17 4-chloro-3-nitrobenzylidene, N-(2-chlorophenyl) Dual chloro substituents enhance stability
Key Observations:

Hydroxy groups (e.g., in ) increase polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce bioavailability.

Molecular Weight (MW) Trends :

  • Compound A (479.96 Da) is significantly larger than simpler analogues (e.g., 311.34 Da in ), which may impact pharmacokinetics (e.g., absorption and distribution).

Comparative Notes:
  • Compound A ’s synthesis mirrors methods used for compounds like 4a (), where 4-chlorobenzaldehyde is condensed with a hydrazine precursor.
  • Analogs with nitro groups (e.g., ) require careful control of reaction conditions to prevent side reactions due to the nitro group’s reactivity.

Biological Activity

The compound 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C22H26ClN3O3
  • Molecular Weight : 433.91 g/mol

Research indicates that this compound may exhibit biological activities through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and pain pathways .
  • Antimicrobial Properties : The presence of the chlorobenzyl group suggests potential antimicrobial activity, as many derivatives with similar structures have shown effectiveness against various bacterial strains .

Biological Activity Data

A summary of biological activity findings is presented in the table below:

Activity Type Assay Method IC50/EC50 Values Reference
COX InhibitionEnzyme AssayIC50 = 0.052 μM
AntimicrobialDisk Diffusion MethodZone of Inhibition
CytotoxicityMTT AssayIC50 = 25 μM
Cholinesterase InhibitionEnzyme KineticsIC50 = 46.42 μM

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of similar hydrazone derivatives, demonstrating significant inhibition of COX enzymes, which are implicated in inflammatory responses . The compound's structural analogs showed comparable results, suggesting potential efficacy in treating inflammatory conditions.
  • Antimicrobial Efficacy : In vitro studies have shown that compounds with similar structures exhibit moderate to significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The presence of the ethoxy and chlorobenzyl groups enhances lipophilicity, which is often correlated with increased antimicrobial potency .
  • Cytotoxicity Profiles : Research into cytotoxic effects revealed that derivatives related to this compound can induce apoptosis in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use . This suggests potential applications in oncology.

Q & A

Q. What are the standard synthetic routes for preparing 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide?

  • Methodological Answer : The compound is synthesized via hydrazone formation between a substituted benzaldehyde and a hydrazine derivative. A typical approach involves: (i) Reacting 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde with a hydrazine precursor (e.g., hydrazino-oxoacetamide) under reflux in ethanol or DMF with catalytic acetic acid . (ii) Purification via recrystallization or column chromatography. Key intermediates should be characterized by FTIR and 1H^1H-NMR to confirm functional groups (e.g., hydrazone C=N stretch at ~1600 cm1^{-1}) and regioselectivity .

Q. How can the purity and identity of the compound be verified post-synthesis?

  • Methodological Answer : Use a combination of: (i) High-resolution mass spectrometry (HRMS) to confirm molecular weight. (ii) Multinuclear NMR (1H^1H, 13C^{13}C, and 15N^{15}N if accessible) to assign protons and carbons, with attention to hydrazone proton signals (~8–9 ppm) and aromatic splitting patterns . (iii) Elemental analysis to validate stoichiometry.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields for this compound?

  • Methodological Answer : Apply DoE to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and model responses (yield, purity). For example: (i) Use a central composite design to test 3–5 factors. (ii) Analyze via response surface methodology (RSM) to identify optimal conditions . (iii) Validate predictions with confirmatory runs. This approach reduced synthesis variability in analogous hydrazone systems by >30% .

Q. What advanced techniques resolve E/Z isomerism in the hydrazone moiety?

  • Methodological Answer : (i) NOESY NMR to detect spatial proximity between the hydrazone proton and adjacent substituents. (ii) X-ray crystallography to unambiguously assign geometry (e.g., SHELXL refinement of crystal structures ). (iii) Dynamic HPLC at varying temperatures to study isomer interconversion kinetics .

Q. How to address discrepancies between computational and experimental spectroscopic data?

  • Methodological Answer : (i) Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. (ii) Cross-validate using 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguous assignments . (iii) Re-examine crystallization conditions if X-ray data conflicts with solution-phase NMR (e.g., solvent-induced conformational changes) .

Q. What strategies mitigate solubility limitations in bioactivity assays?

  • Methodological Answer : (i) Use co-solvents (e.g., DMSO:water mixtures) at <1% v/v to maintain compound stability. (ii) Formulate as a nanoparticulate suspension using PEGylation or liposomal encapsulation. (iii) Derivatize with hydrophilic groups (e.g., sulfonate) without altering the pharmacophore .

Data Contradiction & Validation

Q. How to resolve conflicting bioactivity results across assay platforms?

  • Methodological Answer : (i) Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based). (ii) Validate hits via dose-response curves (IC50_{50}/EC50_{50}) and counterscreens for off-target effects . (iii) Use SPR (surface plasmon resonance) to confirm direct target binding.

Structural and Mechanistic Analysis

Q. How to elucidate the binding mode of this compound to biological targets?

  • Methodological Answer : (i) Molecular docking (AutoDock Vina) with homology-modeled protein structures. (ii) Isothermal titration calorimetry (ITC) to quantify binding thermodynamics. (iii) Cryo-EM or X-ray crystallography of ligand-target complexes if crystallizable .

Notes on Evidence Utilization

  • Structural Refinement : SHELX software (SHELXL) is critical for high-resolution crystallography, particularly for resolving disorder in aromatic systems .
  • Bioactivity Validation : High-throughput screens (e.g., dual-reporter assays) require stringent hit validation, including purity checks via LC-MS .

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